molecular formula C7H13IO B3009090 2-(Iodomethyl)-3,3-dimethyloxolane CAS No. 2102618-86-8

2-(Iodomethyl)-3,3-dimethyloxolane

Cat. No.: B3009090
CAS No.: 2102618-86-8
M. Wt: 240.084
InChI Key: FXCKNZVXCRYEBW-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-3,3-dimethyloxolane: is an organic compound characterized by the presence of an iodomethyl group attached to a five-membered oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-3,3-dimethyloxolane typically involves the iodination of 3,3-dimethyloxolane. One common method includes the reaction of 3,3-dimethyloxolane with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(Iodomethyl)-3,3-dimethyloxolane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-3,3-dimethyloxolane involves its reactivity with nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

  • 2-(Bromomethyl)-3,3-dimethyloxolane
  • 2-(Chloromethyl)-3,3-dimethyloxolane
  • 2-(Fluoromethyl)-3,3-dimethyloxolane

Comparison: 2-(Iodomethyl)-3,3-dimethyloxolane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its bromomethyl, chloromethyl, and fluoromethyl analogs. The iodomethyl group is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(iodomethyl)-3,3-dimethyloxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IO/c1-7(2)3-4-9-6(7)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCKNZVXCRYEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1CI)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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